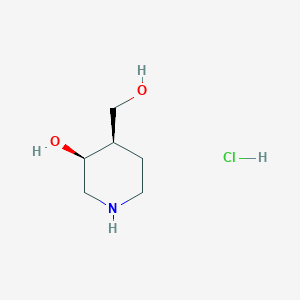
cis-4-(Hydroxymethyl)-3-piperidinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Hydroxy-4-piperidinemethanol hydrochloride: is a chemical compound with the molecular formula C6H13NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydroxy-4-piperidinemethanol hydrochloride typically involves the hydroxylation of piperidine derivatives. One common method is the catalytic hydrogenation of 4-piperidone, followed by hydroxylation using appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like methanol or ethanol.
Industrial Production Methods: In industrial settings, the production of cis-3-Hydroxy-4-piperidinemethanol hydrochloride may involve large-scale catalytic hydrogenation processes. The reaction is carried out in high-pressure reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-3-Hydroxy-4-piperidinemethanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various piperidine derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-piperidone derivatives.
Reduction: Formation of various substituted piperidines.
Substitution: Formation of halogenated or aminated piperidine derivatives.
Aplicaciones Científicas De Investigación
cis-3-Hydroxy-4-piperidinemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cis-3-Hydroxy-4-piperidinemethanol hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The hydroxyl group and piperidine ring play crucial roles in its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
cis-3-Hydroxy-4-methylpiperidine hydrochloride: Similar in structure but with a methyl group instead of a hydroxymethyl group.
4-Piperidone hydrochloride: A precursor in the synthesis of cis-3-Hydroxy-4-piperidinemethanol hydrochloride.
4-Hydroxy-2-piperidone: Another piperidine derivative with different functional groups.
Uniqueness: cis-3-Hydroxy-4-piperidinemethanol hydrochloride is unique due to its specific hydroxymethyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
(3S,4R)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSFSLEEORCKE-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
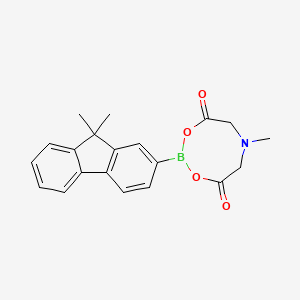
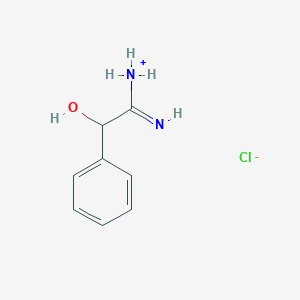
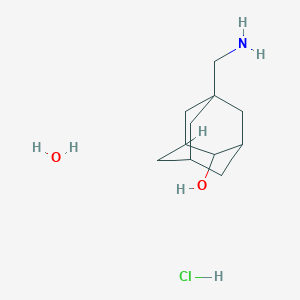
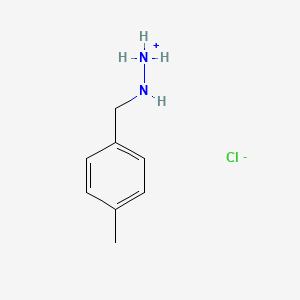
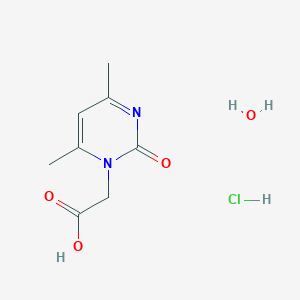
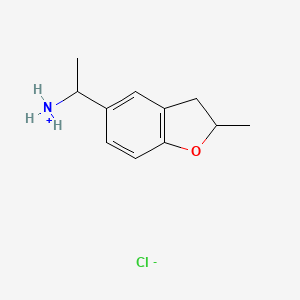
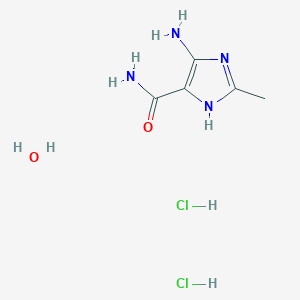
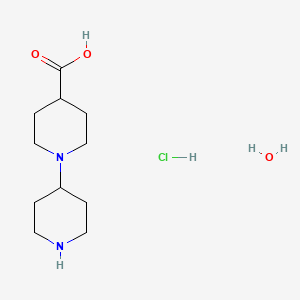
![[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate](/img/structure/B7971453.png)
![[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B7971456.png)
![[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate](/img/structure/B7971457.png)
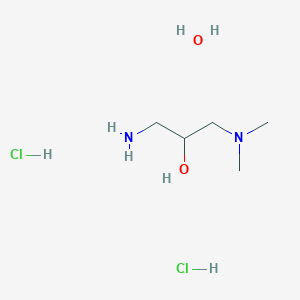
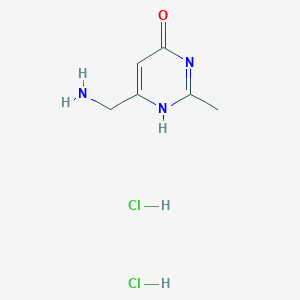
![2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride](/img/structure/B7971484.png)
